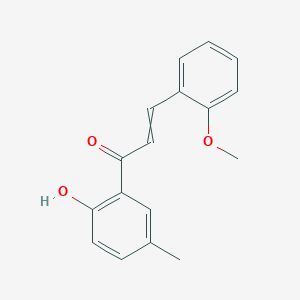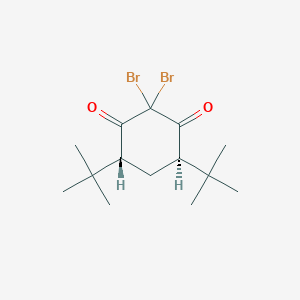
(4R,6R)-2,2-Dibromo-4,6-di-tert-butylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,6R)-2,2-Dibromo-4,6-di-tert-butylcyclohexane-1,3-dione is a synthetic organic compound characterized by its unique structure, which includes two bromine atoms and two tert-butyl groups attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6R)-2,2-Dibromo-4,6-di-tert-butylcyclohexane-1,3-dione typically involves the bromination of 4,6-di-tert-butylcyclohexane-1,3-dione. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistency and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(4R,6R)-2,2-Dibromo-4,6-di-tert-butylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative.
Oxidation Reactions: The cyclohexane ring can be oxidized under strong oxidizing conditions to form diketone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.
Reduction Reactions: The major product is the dihydro derivative of the original compound.
Oxidation Reactions: Products include diketone derivatives and other oxidized forms of the cyclohexane ring.
Scientific Research Applications
(4R,6R)-2,2-Dibromo-4,6-di-tert-butylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4R,6R)-2,2-Dibromo-4,6-di-tert-butylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The bromine atoms and tert-butyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **(4R,6R)-6-Hydroxymethyl-2,2
Properties
CAS No. |
61575-90-4 |
|---|---|
Molecular Formula |
C14H22Br2O2 |
Molecular Weight |
382.13 g/mol |
IUPAC Name |
(4R,6R)-2,2-dibromo-4,6-ditert-butylcyclohexane-1,3-dione |
InChI |
InChI=1S/C14H22Br2O2/c1-12(2,3)8-7-9(13(4,5)6)11(18)14(15,16)10(8)17/h8-9H,7H2,1-6H3/t8-,9-/m0/s1 |
InChI Key |
VOPUEYNQYVUKSQ-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1C[C@@H](C(=O)C(C1=O)(Br)Br)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1CC(C(=O)C(C1=O)(Br)Br)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


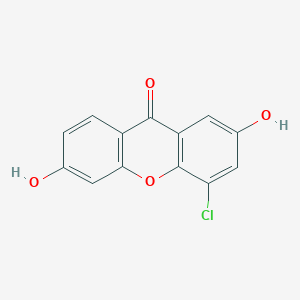
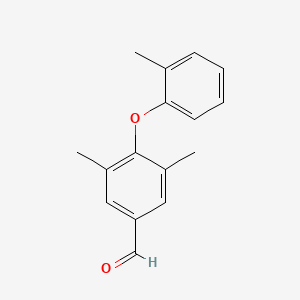
![1-Chloro-2-(chloromethyl)-3H-naphtho[2,1-b]pyran](/img/structure/B14574495.png)
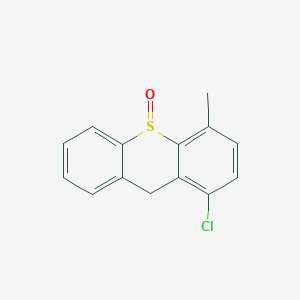
![1H-Benzimidazole, 1-methyl-2-[2-(4-phenyl-2-thiazolyl)ethyl]-](/img/structure/B14574502.png)
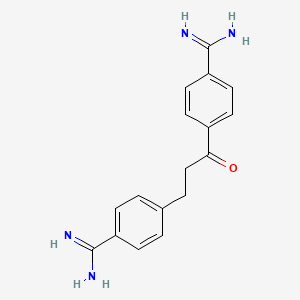
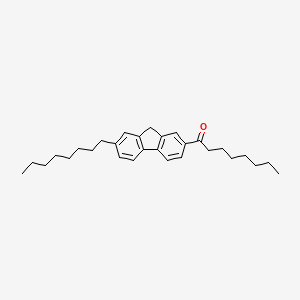
![1-(4-Methylbicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B14574518.png)
![1-Bromo-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B14574522.png)
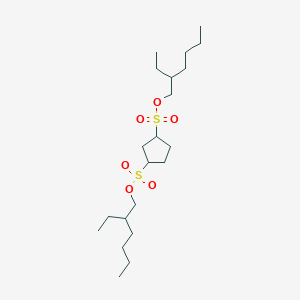
![Pent-4-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate](/img/structure/B14574539.png)
![6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14574540.png)
![4-[(But-2-en-1-yl)oxy]benzonitrile](/img/structure/B14574555.png)
